molecular formula C13H10BrFO B1405509 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene CAS No. 1355171-21-9

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene

Cat. No.: B1405509
CAS No.: 1355171-21-9
M. Wt: 281.12 g/mol
InChI Key: XMLQZXKMEUJKFF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromomethyl group and a 2-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 2-(2-fluorophenoxy)benzyl alcohol: This can be achieved by reacting 2-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Bromination: The benzyl alcohol is then subjected to bromination using a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or toluene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the preparation of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation: The bromomethyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

    Reduction: The bromomethyl group is reduced to a methyl group or alcohol through the transfer of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene can be compared with similar compounds such as:

    1-(Bromomethyl)-2-(4-fluorophenoxy)benzene: Similar structure but with the fluorine atom in the para position.

    1-(Chloromethyl)-2-(2-fluorophenoxy)benzene: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-2-(2-chlorophenoxy)benzene: Similar structure but with a chlorine atom instead of fluorine.

Properties

IUPAC Name

1-(bromomethyl)-2-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLQZXKMEUJKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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